Einecs 302-938-9

Description

Historical Development and Significance of Pyrimidine (B1678525) Derivatives in Chemical Science

The journey of pyrimidine chemistry began in the 19th century. In 1818, Brugnatelli isolated alloxan, the first known pyrimidine derivative, by oxidizing uric acid. evitachem.comresearchgate.net However, the systematic study of pyrimidines is credited to Pinner, who first synthesized derivatives in 1884 by condensing ethyl acetoacetate (B1235776) with amidines and proposed the name "pyrimidin" in 1885. iucr.org The parent compound, pyrimidine, was later synthesized by Gabriel and Colman in 1900. iucr.org

The significance of pyrimidine derivatives is vast and deeply rooted in biochemistry and medicinal chemistry. rsc.org Three of the five nucleobases that constitute the fundamental building blocks of nucleic acids (DNA and RNA) are pyrimidine derivatives: cytosine, thymine, and uracil. iucr.orggoogle.com This biological role is a primary reason for their importance. evitachem.com Beyond their natural occurrence, synthetic pyrimidine derivatives have been developed for a wide array of uses. They form the core structure of many therapeutic agents, including anticancer drugs like 5-fluorouracil, antivirals such as zidovudine (B1683550) (an HIV drug), and barbiturates used as sedatives. iucr.orgrsc.org The pyrimidine ring is also a component of essential vitamins like thiamine (B1217682) (vitamin B1) and folic acid. rsc.org Their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties, has made them a privileged scaffold in drug discovery. evitachem.comresearchgate.netsigmaaldrich.com

Molecular Architecture of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic Acid

The molecular structure of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid is complex, incorporating several key functional groups that contribute to its chemical properties. The central feature is the pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.

This core is substituted with four different groups at specific positions:

An amino group (-NH₂) at the C2 position.

A 4-ethoxyphenyl group at the C4 position. This consists of a phenyl ring attached to an ethoxy group (-OCH₂CH₃).

A methyl group (-CH₃) at the C6 position.

A carboxylic acid group (-COOH) at the C5 position.

The strategic placement of these functional groups, particularly the carboxylic acid and amino groups, provides multiple sites for potential chemical reactions and interactions with biological targets.

Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid |

| EINECS Number | 302-938-9 |

Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyrimidine Ring |

| Substituent at C2 | Amino Group |

| Substituent at C4 | 4-Ethoxyphenyl Group |

| Substituent at C5 | Carboxylic Acid Group |

Positioning of the Compound Class within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focusing on cyclic compounds containing atoms of at least two different elements in their rings. Pyrimidines belong to a specific category of six-membered aromatic heterocycles known as diazines, which are characterized by a benzene (B151609) ring in which two carbon atoms are replaced by nitrogen atoms. Specifically, pyrimidine is 1,3-diazine. iucr.org Other isomers include pyrazine (B50134) (1,4-diazine) and pyridazine (B1198779) (1,2-diazine). iucr.org

As aromatic heterocycles, pyrimidines exhibit a degree of stability due to their delocalized π-electron system. However, the presence of two electronegative nitrogen atoms makes the ring electron-deficient, or π-deficient. iucr.org This electronic property significantly influences their reactivity. Compared to benzene, electrophilic aromatic substitution on the pyrimidine ring is more difficult, while nucleophilic aromatic substitution is facilitated. iucr.org This distinct reactivity profile is a cornerstone of pyrimidine chemistry and is exploited in the synthesis of various derivatives.

Overview of Current Research Avenues for Pyrimidine-5-carboxylic Acid Systems

Research into pyrimidine-5-carboxylic acid and its derivatives is an active and expanding area. The presence of the carboxylic acid group at the 5-position offers a versatile handle for chemical modifications, allowing for the synthesis of esters, amides, and other derivatives to fine-tune the molecule's properties.

Current research efforts are largely concentrated in the following areas:

Medicinal Chemistry : Scientists are actively exploring pyrimidine-5-carboxylic acid derivatives as potential therapeutic agents. Research has shown that compounds with this scaffold can exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. They are often designed as inhibitors for specific enzymes, such as kinases, which are crucial targets in cancer therapy.

Synthesis and Methodology : A significant portion of research is dedicated to developing new and efficient synthetic routes to access substituted pyrimidine-5-carboxylic acid systems. This includes one-pot, multi-component reactions and the use of novel catalysts to improve yields and create diverse molecular libraries for screening. rsc.org

Materials Science : The unique electronic and structural features of these compounds make them interesting candidates for the development of advanced materials. Their ability to form coordination complexes with metal ions is being investigated, which could lead to materials with specific catalytic, optical, or electronic properties.

Biological Probes : Due to their structural similarity to endogenous molecules, these compounds can be used as chemical probes to study biological pathways and molecular interactions within cells.

Investigations into the rearrangement possibilities and reactivity of pyrimidine-5-carboxylic acid esters continue to provide deeper insights into their fundamental chemical behavior.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

94135-68-9 |

|---|---|

Formule moléculaire |

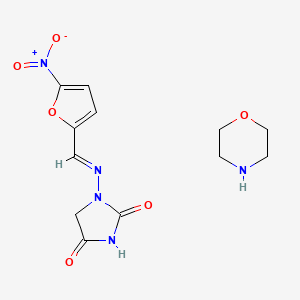

C12H15N5O6 |

Poids moléculaire |

325.28 g/mol |

Nom IUPAC |

morpholine;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C8H6N4O5.C4H9NO/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-3-6-4-2-5-1/h1-3H,4H2,(H,10,13,14);5H,1-4H2/b9-3+; |

Clé InChI |

SASQWGSOPMXZAD-JSGFVSQVSA-N |

SMILES isomérique |

C1COCCN1.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] |

SMILES canonique |

C1COCCN1.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Strategies and Chemical Transformations of 2 Amino 4 4 Ethoxyphenyl 6 Methylpyrimidine 5 Carboxylic Acid

Foundational Synthetic Approaches to Pyrimidine-5-carboxylic Acid Skeletons

Cyclocondensation Reactions for Pyrimidine (B1678525) Ring Formation

Cyclocondensation reactions are a fundamental strategy for synthesizing pyrimidine rings. These reactions typically involve the condensation of a 1,3-dielectrophile with a C-N-C fragment, most commonly an amidine or its precursor.

A prominent example is the Biginelli reaction , a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) (or its derivatives like thiourea (B124793) or guanidine). wikipedia.orgorganic-chemistry.org This acid-catalyzed, three-component reaction directly yields 3,4-dihydropyrimidin-2(1H)-ones or their corresponding thiones and imines. wikipedia.orgarabjchem.org The initial dihydropyrimidine (B8664642) product can then be oxidized to the aromatic pyrimidine. The mechanism generally begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine intermediate, which is then attacked by the enolate of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, affords the heterocyclic product. organic-chemistry.org

Another powerful cyclocondensation approach involves the reaction of α,β-unsaturated ketones (chalcones) with guanidine (B92328) hydrochloride. researchgate.netjocpr.com This method is typically performed in a solvent like dimethylformamide (DMF) under reflux conditions to produce 2-amino-4,6-diarylpyrimidines. researchgate.net

Multi-Component Reaction (MCR) Methodologies

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. google.com The Biginelli reaction is a classic MCR and remains one of the most important methods for accessing the pyrimidine core. wikipedia.orgacs.org

Modern advancements in MCRs for pyrimidine synthesis focus on improving yields, shortening reaction times, and employing more environmentally benign conditions. This has been achieved through the exploration of various catalysts and reaction media.

Catalysis: Lewis acids such as indium(III) chloride (InCl₃) and ytterbium(III) triflate (Yb(OTf)₃), as well as Brønsted acids like p-toluenesulfonic acid (PTSA), have been shown to effectively catalyze Biginelli-type reactions, often leading to higher yields than the classical uncatalyzed or mineral acid-catalyzed methods. organic-chemistry.orgmdpi.com

Reaction Conditions: The use of microwave irradiation has been demonstrated to significantly accelerate the synthesis of pyrimidine derivatives, reducing reaction times from hours to minutes. acs.orgscirp.org Furthermore, solvent-free methods, such as performing the reaction by grinding the reactants in a mortar and pestle or using twin-screw extrusion, offer greener alternatives that can lead to high yields and simplified product isolation. rsc.orgijpsr.com

The table below summarizes the optimization of a three-component reaction for pyrimidine synthesis, highlighting the impact of different catalysts.

| Entry | Catalyst (mol%) | Solvent | Time | Yield (%) |

| 1 | None | Ethanol (B145695) | 30 min | 0 |

| 2 | Pyridine (10) | Ethanol | 60 min | 45 |

| 3 | AlCl₃ (10) | Ethanol | 70 min | 62 |

| 4 | NH₄OAc (10) | Ethanol | 75 min | 75 |

| 5 | p-Toluene sulphonic acid (10) | Ethanol | 60 min | 92 |

| 6 | Tetra-n-butylammonium bromide (5) | Ethanol | 60 min | 85 |

| Data compiled from analogous reactions reported in the literature. mdpi.comscielo.org.mx |

Amidination Reactions with Carbonyl Precursors

Amidination reactions provide a direct route to the pyrimidine skeleton by reacting a compound containing an amidine group (-C(=NH)NH₂) with a suitable carbonyl precursor. Guanidine, which contains the core amidine functionality, is a common reactant for installing the 2-amino group in pyrimidines. jocpr.com

Modern methods often involve the reaction of amidines with saturated ketones or esters, which are activated in situ. For instance, an iron(II)-complex catalyzed reaction between ketones, aldehydes, or esters and amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) provides various pyrimidine derivatives with good functional group tolerance. rsc.org Similarly, copper-catalyzed [3+3] annulation of amidines with saturated ketones offers an efficient pathway via a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. rsc.org

Specific Synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic Acid

While a specific, dedicated synthetic protocol for EINECS 302-938-9 is not extensively detailed in publicly available literature, a highly plausible and robust synthetic route can be constructed based on the foundational principles outlined above, particularly the Biginelli reaction and subsequent modifications.

Synthesis of Key Intermediates (e.g., ethoxyphenyl-substituted precursors)

The construction of the target molecule relies on readily available or easily synthesized precursors.

Component 1: 4-Ethoxybenzaldehyde (B43997): This aldehyde provides the C4-substituent of the pyrimidine ring. It is a commercially available starting material.

Component 2: Ethyl Acetoacetate (B1235776): This β-ketoester is a common building block that provides the C5-carboxylate precursor and the C6-methyl group. It is also commercially available.

Component 3: Guanidine: Typically used as a salt (e.g., guanidine hydrochloride or guanidine carbonate), this reagent forms the N1-C2-N3 backbone of the pyrimidine ring, incorporating the 2-amino group. jocpr.com

The initial cyclocondensation of these three components, analogous to the Biginelli reaction, would yield the dihydropyrimidine intermediate, ethyl 4-(4-ethoxyphenyl)-6-methyl-2-amino-1,2,3,4-tetrahydropyrimidine-5-carboxylate .

This intermediate must then be aromatized. A variety of oxidizing agents can be employed for this step. Following aromatization, the resulting ester, ethyl 2-amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylate , undergoes hydrolysis to yield the final carboxylic acid. A common method for this final step is treatment with aqueous base (like NaOH) followed by acidic workup. mdpi.com

An alternative route involves the reaction of guanidine with a pre-formed Knoevenagel condensation product of 4-ethoxybenzaldehyde and ethyl acetoacetate, which is an ethoxyphenyl-substituted acrylate (B77674) derivative.

Optimized Reaction Conditions and Scalability Considerations

For the synthesis to be efficient and scalable, optimization of each step is crucial.

Step 1: Cyclocondensation/Biginelli Reaction To maximize the yield of the initial dihydropyrimidine, various catalysts can be employed. As shown in the table below for analogous reactions, Lewis acids often provide excellent results. The reaction can be performed in solvents like ethanol or under solvent-free conditions, which can simplify purification and reduce waste, an important consideration for scalability. organic-chemistry.orgrsc.org

| Aldehyde | β-Dicarbonyl | Urea/Guanidine | Catalyst | Conditions | Yield (%) | Ref |

| 4-Hydroxybenzaldehyde | Ethyl Acetoacetate | Urea | None | Mortar/Pestle, 15 min | 95 | ijpsr.com |

| Benzaldehyde | Ethyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 90°C, 1h | 93 | organic-chemistry.org |

| 4-Methoxybenzaldehyde | Ethyl Acetoacetate | Thiourea | DBU (base) | Solvent-free, 100°C, 3h | 91 | arabjchem.org |

| Benzaldehyde | Ethyl Acetoacetate | Urea | None | Extrusion, 120°C | 98 | rsc.org |

Step 2 & 3: Oxidation and Hydrolysis The oxidation of the dihydropyrimidine ring is a critical step. A microwave-assisted protocol for analogous 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives utilizes MnO₂ followed by Oxone for efficient aromatization. acs.org For large-scale synthesis, avoiding chromatography is paramount. A scalable synthesis reported for a similar pyrimidine derivative relied on simple extraction and crystallization for purification. acs.org The final hydrolysis step is typically robust, with saponification using aqueous sodium or potassium hydroxide (B78521) followed by neutralization yielding the carboxylic acid product in high purity. mdpi.com A process patent for related compounds describes large-scale hydrolysis of a 5-cyanopyrimidine (B126568) precursor using 75% sulfuric acid, demonstrating the feasibility of acidic hydrolysis on an industrial scale. google.com

Chemical Transformations and Derivatization Pathways

The unique arrangement of substituents on the pyrimidine core of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid—an amino group, a carboxylic acid, a methyl group, and an ethoxyphenyl group—provides a rich platform for a variety of chemical transformations. These functional groups can be selectively modified to generate a library of novel derivatives.

The pyrimidine ring itself, while aromatic, has a π-deficient character due to the two electronegative nitrogen atoms. This generally makes it less reactive towards electrophilic substitution than benzene (B151609). However, the substituents on the ring profoundly influence its reactivity and the regioselectivity of reactions. The C-2 amino group and the C-6 methyl group are electron-donating, activating the ring, while the C-5 carboxylic acid group is electron-withdrawing.

Electrophilic substitution reactions, such as halogenation, nitration, and Vilsmeier-Haack formylation, are known to occur on pyrimidine rings, with the position of attack dictated by the combined electronic and steric effects of the existing groups. growingscience.com For thieno[3,2-d]pyrimidines, the influence of the pyrimidine ring annulation was found to be stronger than the orienting effect of the thiophene's sulfur atom. growingscience.com In the case of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid, the C-5 position is already substituted. Therefore, functionalization would target other available positions if a suitable reaction pathway, such as displacement of an existing group, is employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing heterocyclic cores. Regiocontrolled synthesis has been demonstrated for tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines, where sequential cross-coupling reactions were performed at different positions by leveraging the differential reactivity of leaving groups like chlorine and a methylsulfanyl group. researchgate.net While the target molecule lacks such leaving groups, derivatization to introduce them (e.g., via Sandmeyer reaction on the amino group followed by substitution) could open pathways for regioselective C-C or C-heteroatom bond formation.

Table 1: Potential Regioselective Reactions on the Pyrimidine Core This table is illustrative and based on the general reactivity of pyrimidine systems.

| Reaction Type | Reagents/Conditions | Potential Outcome | Reference |

|---|---|---|---|

| Halogenation | N-Halosuccinimide (NBS, NCS) | Halogenation of the phenyl ring or methyl group | growingscience.com |

| Nitration | HNO₃/H₂SO₄ | Nitration of the ethoxyphenyl ring | growingscience.com |

| Vilsmeier-Haack | POCl₃, DMF | Formylation of the ethoxyphenyl ring | growingscience.com |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (after conversion of a group to a halide) | Arylation of the pyrimidine core | growingscience.com |

The carboxylic acid group at the C-5 position is a prime site for derivatization, most commonly through esterification and amidation. These reactions convert the acid into esters and amides, respectively, which can significantly alter the compound's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through various standard methods. A common and mild method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is effective for a wide range of alcohols, although steric hindrance can decrease reaction rates and yields. orgsyn.org For instance, the synthesis of tert-butyl esters from carboxylic acids is readily accomplished using tert-butyl alcohol, DCC, and DMAP in dichloromethane. orgsyn.org

Amidation: The formation of amides from the carboxylic acid and an amine is a fundamental transformation in medicinal chemistry. This reaction typically requires the activation of the carboxylic acid. Coupling agents such as (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be efficient for the amidation of both aliphatic and aromatic carboxylic acids with a variety of amines under mild conditions, producing the corresponding amides in good to excellent yields. lookchemmall.com This method has also been successfully applied to the synthesis of dipeptides. lookchemmall.com

Table 2: Representative Reactions of the Carboxylic Acid Moiety

| Transformation | Reagents | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Esterification | Alcohol (R'-OH), DCC, DMAP | Ester (R-COOR') | Mild conditions, suitable for various alcohols. | orgsyn.org |

| Amidation | Amine (R'R''NH), Coupling Agent | Amide (R-CONR'R'') | High efficiency and selectivity under mild conditions. | lookchemmall.com |

The 2-amino group and the 4-ethoxyphenyl substituent offer additional opportunities for chemical modification.

Amino Group Transformations: The amino group at C-2 is a versatile functional handle. It can undergo acylation with acid chlorides or anhydrides to form amides. It can also be a key site for building fused heterocyclic systems. The presence of an amino group in pyrimidines is known to enhance their pharmacological properties. researchgate.net Furthermore, the amino group can be converted into other functionalities. For example, diazotization followed by Sandmeyer-type reactions could replace the amino group with halogens, a cyano group, or a hydroxyl group, thereby providing intermediates for further functionalization.

Ethoxyphenyl Substituent Transformations: The ethoxyphenyl group can also be a site for chemical change. The ether linkage could potentially be cleaved under harsh acidic conditions (e.g., using HBr) to yield the corresponding phenol, which could then be re-alkylated or used in coupling reactions. More commonly, the phenyl ring itself can undergo electrophilic substitution reactions such as nitration or halogenation. The ethoxy group is an ortho-, para-director, meaning substitution would likely occur at the positions ortho to the ethoxy group (C-3' and C-5' of the phenyl ring).

Sustainable Chemistry Principles in Synthesis (e.g., Green Chemistry Applications)

The synthesis of pyrimidine derivatives has traditionally involved methods that may use hazardous solvents and toxic reagents. rasayanjournal.co.in In recent years, there has been a significant shift towards adopting green chemistry principles to make these syntheses more environmentally benign and economically viable. rasayanjournal.co.inbenthamdirect.com These approaches focus on higher yields, reduced waste, shorter reaction times, and simplified workup procedures. rasayanjournal.co.in

Key green chemistry strategies applicable to the synthesis of the 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine core include:

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single pot to form a product that contains portions of all reactants. rasayanjournal.co.in This approach is highly atom-economical and efficient. The Biginelli reaction, a classic MCR for synthesizing dihydropyrimidines, can be adapted for creating diverse pyrimidine structures.

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purer products compared to conventional heating. researchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a core principle of green chemistry. jmaterenvironsci.com Reactions performed in aqueous media can benefit from hydrophobic effects and are inherently safer and cheaper. jmaterenvironsci.com

Catalysis: The use of catalysts, including organocatalysts, biocatalysts, or reusable heterogeneous catalysts, can improve reaction efficiency and selectivity while minimizing waste. researchgate.net For example, TiO2-SiO2 has been used as a cost-effective and reusable catalyst for synthesizing benzopyrano[2,3-d]pyrimidine derivatives. researchgate.net

Solvent-Free and Mechanical Methods: Techniques like "Grindstone Chemistry," which involves grinding solid reactants together, can facilitate reactions without any solvent, leading to clean reactions and simple product isolation. researchgate.net

Table 3: Green Chemistry Approaches in Pyrimidine Synthesis

| Green Technique | Example Application | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Condensation of chalcones with urea | Reduced reaction times, higher yields. | rasayanjournal.co.inresearchgate.net |

| Synthesis in Water | Condensation of aldehydes, malononitrile, and barbituric acid | Inexpensive, non-toxic, enhanced reaction rates. | jmaterenvironsci.com |

| Heterogeneous Catalysis | Use of TiO₂–SiO₂ or modified ZnO NPs | Catalyst reusability, mild conditions, cost-effective. | researchgate.net |

| Solvent-Free Reactions | "Grindstone Chemistry" for dihydropyrimidinones | Clean reactions, simple workup, high yields. | researchgate.net |

By integrating these modern synthetic methods, the derivatization of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid can be conducted in a more sustainable and efficient manner, aligning with the contemporary goals of chemical research and development.

Computational Chemistry and Theoretical Investigations of 2 Amino 4 4 Ethoxyphenyl 6 Methylpyrimidine 5 Carboxylic Acid

Molecular Modeling and Molecular Docking Studies

Prediction of Ligand-Receptor Interactions and Binding Modes

No published studies were identified that investigated the ligand-receptor interactions or predicted the binding modes of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid with any biological target.

Conformational Analysis and Energy Landscape Mapping

There is no available research detailing the conformational analysis or the mapping of the energy landscape for 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid.

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure Analysis

No specific Density Functional Theory (DFT) studies concerning the electronic structure of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid have been reported in the reviewed literature.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Investigations into the excited state properties of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid using Time-Dependent DFT (TD-DFT) methods have not been documented in available scientific resources.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid is not present in the current body of scientific literature.

The comprehensive search for computational and theoretical data on 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid (Einecs 302-938-9) yielded no specific findings. The absence of such studies in the public domain prevents a detailed discussion and the creation of data tables as per the requested outline. Further research would be required to elucidate the computational and theoretical characteristics of this compound.

Electrostatic Potential and Charge Distribution Mapping

For 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid, the ESP map is expected to reveal distinct regions of positive and negative potential. The nitrogen atoms within the pyrimidine (B1678525) ring and the oxygen atoms of the carboxylic acid group are anticipated to be the most electron-rich areas, depicted as red or yellow regions on an ESP map. epstem.netresearchgate.net These sites are prone to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the carboxylic acid, as well as the regions around the methyl and ethoxy groups, are expected to be electron-deficient, shown as blue areas, making them susceptible to nucleophilic attack. epstem.net

The charge distribution is influenced by the various functional groups attached to the pyrimidine core. The electron-donating amino group and the ethoxyphenyl group increase the electron density on the pyrimidine ring, while the electron-withdrawing carboxylic acid group has the opposite effect. This interplay of electronic effects creates a unique charge distribution that governs the molecule's chemical properties and its interactions with other molecules.

| Atomic Site | Predicted ESP (kJ/mol) | Character |

|---|---|---|

| Carboxylic Acid Oxygen (C=O) | -150 to -200 | Strongly Negative (Nucleophilic) |

| Carboxylic Acid Oxygen (-OH) | -120 to -170 | Negative (Nucleophilic) |

| Pyrimidine Ring Nitrogens | -100 to -150 | Negative (Nucleophilic) |

| Amino Group Nitrogens | -80 to -120 | Moderately Negative (Nucleophilic) |

| Carboxylic Acid Hydrogen | +180 to +230 | Strongly Positive (Electrophilic) |

| Amino Group Hydrogens | +80 to +130 | Positive (Electrophilic) |

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their conformational dynamics, stability, and interactions with their environment. bohrium.comnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing how the molecule flexes, bends, and rotates. bohrium.com

Key parameters derived from MD simulations include the root-mean-square deviation (RMSD), which measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, and the radius of gyration (Rg), which indicates the compactness of the structure. A stable RMSD value over time suggests that the molecule has reached a stable conformation, while fluctuations in Rg can indicate conformational changes. Such simulations have been effectively used to study the stability of complexes involving pyrimidine derivatives. rjpbr.com

| Parameter | Typical Value Range | Indication |

|---|---|---|

| RMSD of backbone | 1.5 - 3.0 Å | Structural stability |

| Radius of Gyration (Rg) | 4.0 - 5.5 Å | Compactness of the molecule |

| Solvent Accessible Surface Area (SASA) | 300 - 450 Ų | Exposure to solvent |

| Intramolecular H-bonds | 1 - 3 | Conformational stability |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding Networks)

The way molecules pack together in a solid-state crystal is determined by a complex network of intermolecular interactions. Hirshfeld surface analysis is a valuable computational method used to visualize and quantify these interactions. researchgate.netsigmaaldrich.com The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, and it allows for the mapping of different intermolecular contacts.

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the different types of intermolecular contacts. For a molecule like this, it is anticipated that H···H, C···H/H···C, O···H/H···O, and N···H/H···N interactions would be the most significant contributors to the crystal packing. researchgate.net The presence of the ethoxyphenyl group may also lead to π-π stacking interactions between the aromatic rings of adjacent molecules, further stabilizing the crystal structure. researchgate.net

| Interaction Type | Predicted Percentage Contribution | Description |

|---|---|---|

| H···H | ~40-50% | Van der Waals forces |

| C···H/H···C | ~20-30% | Van der Waals and weak hydrogen bonds |

| O···H/H···O | ~15-25% | Strong hydrogen bonds |

| N···H/H···N | ~10-20% | Strong hydrogen bonds |

| C···C (π-π stacking) | ~2-5% | Aromatic interactions |

Structure Activity Relationship Sar Elucidation for 2 Amino 4 4 Ethoxyphenyl 6 Methylpyrimidine 5 Carboxylic Acid Analogues

Systematic Design and Synthesis of Structurally Modified Analogues

The exploration of the SAR for 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid and its analogues begins with the systematic design and synthesis of structurally varied compounds. A common synthetic strategy involves a multi-component reaction, such as the Biginelli reaction or a variation thereof. This approach allows for the efficient assembly of the dihydropyrimidine (B8664642) core, which can then be oxidized to the corresponding pyrimidine (B1678525).

For instance, the synthesis can be initiated by the condensation of ethyl acetoacetate (B1235776), an appropriate aryl aldehyde (e.g., 4-ethoxybenzaldehyde), and guanidine (B92328) nitrate in the presence of a catalyst like p-toluenesulfonic acid. This one-pot reaction yields the ethyl ester of the target pyrimidine. Subsequent hydrolysis of the ester group affords the desired carboxylic acid.

To probe the SAR, analogues are synthesized by introducing a diverse range of substituents at key positions of the molecule:

C-2 Amino Group: Modifications can include alkylation, arylation, or acylation to explore the impact of steric and electronic properties on activity.

C-4 Aryl Ring: The 4-ethoxyphenyl group can be replaced with other substituted phenyl rings (e.g., with methoxy (B1213986), chloro, or nitro groups) to assess the influence of electronics and lipophilicity.

C-5 Carboxylic Acid: This group can be esterified or converted to an amide to understand the importance of the acidic proton and hydrogen bonding capabilities.

C-6 Methyl Group: This position can be substituted with other alkyl or aryl groups to investigate steric tolerance.

The synthesized compounds are then purified and characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm their structures before biological evaluation.

Correlation of Structural Features with Molecular Interaction Profiles

Once a library of analogues has been synthesized, their biological activities are assessed, often through in vitro assays such as enzyme inhibition or cell proliferation assays. The resulting data is then analyzed to establish a correlation between specific structural features and the observed biological activity.

Impact of Substitutions at the Pyrimidine Ring (C-2, C-4, C-5, C-6)

The pyrimidine ring serves as the central scaffold, and substitutions at its various positions can significantly modulate the compound's interaction with its biological target.

C-2 Position: The 2-amino group is a crucial pharmacophore, often involved in hydrogen bonding interactions with the target protein. Modifications at this position can have a profound effect on activity. For example, in a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid, the presence of the 2-amino group was found to be essential for their anticancer activity rsc.org.

C-4 Position: The nature of the aryl group at the C-4 position plays a significant role in determining the potency and selectivity of the compound. The ethoxy group in the 4-ethoxyphenyl moiety, for instance, can engage in hydrophobic interactions within a binding pocket. The electronic nature of substituents on this aryl ring can also influence activity. Generally, electron-donating groups like methoxy and ethoxy are favored over electron-withdrawing groups.

C-5 Position: The carboxylic acid at the C-5 position is a key feature, potentially acting as a hydrogen bond donor and acceptor. Its presence can also enhance the solubility of the compound. In a study of 2-amino-4-hydroxypyrimidine-5-carboxylates, this group was anticipated to have a bidentate binding interaction with a zinc ion in the active site of an enzyme nih.gov.

The following table summarizes the general trends observed for substitutions at the pyrimidine ring in related 2-aminopyrimidine (B69317) series, providing insights into the potential SAR for the target compound's analogues.

| Position | Substituent | General Effect on Activity |

| C-2 | Amino (unsubstituted) | Often essential for activity |

| C-4 | 4-Ethoxyphenyl | Favorable, likely due to hydrophobic and hydrogen bonding interactions |

| C-4 | Phenyl with electron-donating groups (e.g., -OCH3) | Generally enhances activity |

| C-4 | Phenyl with electron-withdrawing groups (e.g., -NO2) | Often decreases activity |

| C-5 | Carboxylic Acid | Important for binding and solubility |

| C-6 | Methyl | Contributes to binding through hydrophobic interactions |

| C-6 | Larger alkyl groups | May decrease activity due to steric hindrance |

Role of the Ethoxyphenyl Moiety in Modulating Interactions

The 4-ethoxyphenyl group at the C-4 position is a critical determinant of the biological activity of these compounds. The ethoxy group can participate in several types of interactions:

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, forming a crucial interaction with a hydrogen bond donor on the protein.

Van der Waals Interactions: The entire phenyl ring can engage in van der Waals forces with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

The position of the ethoxy group on the phenyl ring is also important. A para-substitution is often optimal as it allows the group to extend into a specific region of the binding pocket without causing steric clashes.

Influence of Carboxylic Acid Functionalization

The carboxylic acid group at the C-5 position is a highly influential functional group. Its acidic proton can be ionized at physiological pH, allowing it to form strong ionic interactions with positively charged residues like lysine or arginine in the target protein. The carbonyl oxygen and the hydroxyl group can also participate in hydrogen bonding.

To probe the importance of this group, it can be converted to its corresponding ester or amide. Esterification, for example, removes the acidic proton and can lead to a significant decrease in activity if an ionic interaction is crucial for binding. Amide formation can maintain some hydrogen bonding capability but alters the electronic and steric properties of the group.

Computational Approaches in SAR Analysis

Computational methods are invaluable tools in modern drug discovery and play a significant role in elucidating SAR. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are frequently employed.

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, QSAR can predict the activity of novel analogues and guide the design of more potent compounds.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help visualize the binding mode of the 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid analogues, identifying key interactions such as hydrogen bonds and hydrophobic contacts. This information is crucial for understanding the SAR at a molecular level.

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can help assess the stability of the binding mode predicted by docking and can reveal subtle conformational changes that may be important for activity.

Derivation of Structure-Interaction Models for Rational Design

By integrating the experimental SAR data with the insights gained from computational studies, a comprehensive structure-interaction model can be developed. This model provides a three-dimensional representation of how the key structural features of the 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid scaffold interact with its biological target.

The model would highlight the essential pharmacophoric elements, such as:

The hydrogen bond donor/acceptor properties of the 2-amino group.

The hydrophobic and hydrogen bonding contributions of the 4-ethoxyphenyl moiety.

The ionic and hydrogen bonding interactions of the C-5 carboxylic acid.

The optimal steric requirements at the C-6 position.

This model serves as a powerful tool for the rational design of new, more potent, and selective analogues. By understanding the key molecular interactions, medicinal chemists can make informed decisions about which structural modifications are most likely to lead to improved therapeutic agents. The iterative process of design, synthesis, biological evaluation, and computational analysis is central to the successful optimization of this promising class of pyrimidine derivatives.

2 Amino 4 4 Ethoxyphenyl 6 Methylpyrimidine 5 Carboxylic Acid As a Versatile Chemical Intermediate

Precursor in the Synthesis of Diverse Heterocyclic Frameworks

The strategic placement of reactive functional groups on the pyrimidine (B1678525) core of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid makes it an ideal starting material for the synthesis of a wide variety of more complex heterocyclic structures. The amino and carboxylic acid groups, in particular, serve as handles for further chemical transformations, allowing for the construction of fused ring systems and intricate molecular designs.

The 2-aminopyrimidine (B69317) moiety is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and isoxazolo[5,4-d]pyrimidines. researchgate.netresearchgate.net The general strategy involves the reaction of the amino group and the adjacent ring nitrogen with bifunctional electrophiles, leading to the formation of a new ring fused to the pyrimidine core. For instance, condensation reactions of 2-aminopyrimidine derivatives with various reagents can yield a range of fused bicyclic structures. researchgate.net

While specific examples for 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid are not extensively documented in publicly available literature, the reactivity of analogous 2-aminopyrimidine-5-carboxylic acid derivatives provides a clear indication of its potential. The presence of the carboxylic acid group at the 5-position offers an additional site for cyclization reactions, potentially leading to the formation of tricyclic systems. For example, derivatives of 2-aminopyrimidine have been used to synthesize fused systems like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. mdpi.com The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through the cyclocondensation of 6-amino-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with various reagents. researchgate.net This highlights the utility of the aminopyrimidine scaffold in constructing fused heterocycles.

The title compound serves as a valuable building block for constructing complex molecules due to its multiple reactive sites that can be selectively addressed. The amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. This allows for the stepwise assembly of larger and more complex molecular architectures.

The general class of 2-aminopyridine (B139424) derivatives, to which the title compound belongs, are considered important precursors for the synthesis of a variety of heterocyclic compounds. nih.gov They are often used in multicomponent reactions to generate complex products in a single step. nih.gov The ability to functionalize both the amino and carboxylic acid groups allows for the introduction of diverse substituents, thereby creating a library of related compounds with potentially different properties. For example, the synthesis of 2-aminopyrimidine derivatives has been achieved by the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines, demonstrating the versatility of the amino group in nucleophilic substitution reactions. mdpi.com

Enabling Efficient and Atom-Economical Synthetic Pathways

In modern organic synthesis, there is a strong emphasis on developing efficient and environmentally benign reactions. Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key principle of green chemistry. organic-chemistry.org The use of intermediates like 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid can facilitate the development of atom-economical synthetic pathways.

One-pot, multicomponent reactions are prime examples of atom-economical processes, as they combine several reaction steps without the need for isolating intermediates, thus saving time, solvents, and reagents. researchgate.net The synthesis of substituted pyrimidines can be achieved through such one-pot procedures. For example, a three-component coupling reaction has been utilized to synthesize various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org Similarly, a novel one-pot, three-component synthesis of pyrimidines has been developed using a coupling-addition-cyclocondensation sequence, highlighting the atom economy of such a strategy. organic-chemistry.org These methods often involve the formation of the pyrimidine ring from acyclic precursors, showcasing the efficiency of building this heterocyclic core. The use of a pre-formed, highly functionalized pyrimidine like the title compound can further streamline the synthesis of complex target molecules by reducing the number of synthetic steps required.

Role in Expanding Chemical Space for Derivative Synthesis

The term "chemical space" refers to the ensemble of all possible molecules. Exploring and expanding this space is a fundamental goal in drug discovery and materials science, as it can lead to the identification of new compounds with desirable properties. The structural features of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid make it an excellent scaffold for generating diverse libraries of derivatives, thereby expanding the accessible chemical space.

The presence of multiple functional groups allows for a wide range of chemical modifications. The amino group can be a site for introducing various substituents through reactions like N-arylation or N-alkylation. The carboxylic acid group can be converted into a variety of other functional groups, such as amides, esters, and nitriles, each providing a new set of derivatives. torvergata.it Decarboxylative cross-coupling reactions of heterocyclic carboxylic acids represent a powerful method for creating new C-C bonds, further expanding the diversity of accessible structures. acs.org

By systematically modifying the substituents at the amino, carboxylic acid, and even the ethoxyphenyl and methyl positions, a vast number of new molecules can be generated from this single precursor. This process of derivative synthesis is crucial for structure-activity relationship (SAR) studies, where the biological activity of a series of related compounds is evaluated to identify the key structural features responsible for their effects. tandfonline.com The ability to readily generate a library of compounds from 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid underscores its importance in the exploration of new chemical entities.

Future Directions and Advanced Research Frontiers in the Chemistry of 2 Amino 4 4 Ethoxyphenyl 6 Methylpyrimidine 5 Carboxylic Acid

Integration with High-Throughput Synthesis and Screening Methodologies

The demand for large libraries of structurally diverse compounds for screening purposes has propelled the development of high-throughput synthesis (HTS) and screening methodologies. For pyrimidine (B1678525) derivatives like 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid, the integration of HTS is crucial for accelerating the discovery of new applications.

High-Throughput Synthesis (HTS): The synthesis of pyrimidine derivatives can be adapted to HTS platforms. nih.gov Solid-phase synthesis, for instance, allows for the efficient production of a multitude of derivatives by anchoring a starting material to a resin and subsequently performing a series of reactions. acs.org This approach simplifies purification and allows for the systematic variation of substituents on the pyrimidine core. For the target compound, the ethoxyphenyl, methyl, and carboxylic acid groups offer multiple points for diversification. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are also highly amenable to HTS and have been successfully employed for the synthesis of various pyrimidine-based compounds. ijmrhs.comchemmethod.comscielo.org.mx

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, HTS assays can be employed to rapidly evaluate their biological or material properties. For example, in drug discovery, these assays can identify compounds with high affinity for a specific biological target. nih.gov In materials science, HTS can be used to screen for derivatives with desirable optical or electronic properties. ontosight.ai

A hypothetical HTS workflow for the derivatization and screening of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid is presented below:

| Step | Description | Methodology |

| 1 | Library Design | Computational modeling to predict derivatives with desired properties. |

| 2 | Parallel Synthesis | Solid-phase or solution-phase parallel synthesis of a library of analogs. |

| 3 | Purification | Automated purification techniques like mass-directed preparative HPLC. |

| 4 | Screening | High-throughput screening assays (e.g., fluorescence, luminescence, or absorbance-based) to evaluate activity or properties. |

| 5 | Data Analysis | Informatics tools to analyze large datasets and identify structure-activity relationships. |

Development of Novel Synthetic Reagents and Catalysts Specific to This Class

The efficient synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid and its analogs relies on the development of novel and specific reagents and catalysts.

Novel Reagents: The construction of the pyrimidine ring often involves the condensation of amidines with β-dicarbonyl compounds or their equivalents. organic-chemistry.org Research is ongoing to develop milder and more versatile reagents for these transformations. For instance, the use of greener solvents and reagents is a key focus to make the synthesis more environmentally friendly. niscpr.res.in

Novel Catalysts: A wide array of catalysts has been explored for pyrimidine synthesis. acs.org These can be broadly categorized as:

Metal Catalysts: Copper- and iridium-catalyzed reactions have shown great promise for the formation of pyrimidine rings. organic-chemistry.org Nickel complexes have also been reported as efficient and recyclable catalysts for the synthesis of related pyranopyrimidines. ijmrhs.com

Organocatalysts: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Proline and its derivatives, as well as ionic liquids like tetrabutylammonium (B224687) bromide (TBAB), have been successfully used in pyrimidine synthesis. chemmethod.comscielo.org.mx

Nanocatalysts: Nanoparticle-based catalysts, such as silica-molybdate complexes, offer high surface area and reactivity, leading to improved reaction efficiency and easier catalyst recovery. nih.gov

Deep Eutectic Solvents (DES): These have emerged as green and efficient catalysts and reaction media for the synthesis of pyrimidine derivatives. niscpr.res.intandfonline.com

The development of catalysts that can selectively functionalize specific positions on the pyrimidine ring of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid would be a significant advancement, enabling the synthesis of highly tailored molecules.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding reaction mechanisms and kinetics is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are invaluable tools in this regard.

Real-Time Monitoring: Techniques like Raman and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to follow the progress of a reaction as it happens. researchgate.netspectroscopyonline.com This provides detailed information about the formation of intermediates, byproducts, and the final product, which is crucial for process understanding and control. mdpi.com

Raman Spectroscopy: This technique is well-suited for in-situ monitoring due to its compatibility with various reaction conditions and its ability to provide specific molecular fingerprints. spectroscopyonline.comacs.org Portable Raman systems are increasingly being used in process development. spectroscopyonline.com

NMR Spectroscopy: Ultrafast 2D-NMR techniques can provide detailed structural information on reaction components in real-time, aiding in the elucidation of complex reaction pathways. researchgate.net

The application of these techniques to the synthesis of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid would enable a deeper understanding of its formation and facilitate the optimization of reaction conditions for higher yield and purity.

| Spectroscopic Technique | Information Provided | Advantages for In-Situ Monitoring |

| Raman Spectroscopy | Vibrational modes of molecules, molecular fingerprints. | Non-invasive, compatible with solids, liquids, and gases, fiber-optic probes for remote sensing. spectroscopyonline.comacs.org |

| NMR Spectroscopy | Detailed structural information, connectivity of atoms. | Unambiguous identification of intermediates and products. researchgate.net |

| FT-IR Spectroscopy | Functional group analysis. | Well-established, provides complementary information to Raman. mdpi.com |

Emerging Applications in Materials Science and Supramolecular Chemistry

The unique structural features of pyrimidine derivatives, including their aromaticity and hydrogen bonding capabilities, make them attractive building blocks for materials science and supramolecular chemistry. ontosight.aiscbt.com

Materials Science: Pyrimidines have been incorporated into materials with interesting optical and electronic properties. ontosight.ai For example, they have been used in the development of fluorescent sensors and organic light-emitting diodes (OLEDs). researchgate.net The ethoxyphenyl group in 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid could impart useful liquid crystalline or photoluminescent properties, making its derivatives candidates for advanced materials.

Supramolecular Chemistry: The ability of pyrimidines to form predictable hydrogen bonding patterns makes them excellent synthons for the construction of complex supramolecular architectures. acs.orgmdpi.com The amino and carboxylic acid groups of the title compound are prime sites for forming hydrogen bonds, which can be exploited to create self-assembling systems like gels, liquid crystals, or molecular containers. otago.ac.nz The planar structure of the pyrimidine ring also facilitates π-π stacking interactions, further contributing to the stability of supramolecular assemblies. scbt.com The study of how modifications to the core structure of 2-Amino-4-(4-ethoxyphenyl)-6-methylpyrimidine-5-carboxylic acid influence its self-assembly behavior is a promising area for future research. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and chromatographic techniques for characterizing Einecs 302-938-9, and how can reproducibility be ensured?

- Methodological Answer : Use a combination of NMR spectroscopy (for structural elucidation), HPLC (for purity assessment), and mass spectrometry (for molecular weight confirmation). Ensure reproducibility by documenting solvent systems, instrument calibration parameters, and sample preparation protocols in detail. Cross-validate results with independent techniques (e.g., FTIR for functional groups). Reference established protocols from peer-reviewed journals to align with community standards .

Q. How can researchers optimize the synthesis of this compound while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary reaction parameters (temperature, catalyst concentration, solvent polarity). Use kinetic studies to identify rate-limiting steps and employ quenching techniques to isolate intermediates. Document all modifications in a lab notebook, including failed attempts, to refine reaction pathways .

Q. What protocols are critical for assessing the purity and stability of this compound under standard laboratory conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled humidity, temperature, and light. Use thermogravimetric analysis (TGA) for thermal stability and Karl Fischer titration for moisture content. Compare degradation products against reference standards. Purity thresholds should align with ICH guidelines for analytical validation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in diverse solvent systems?

- Methodological Answer : Employ density functional theory (DFT) to simulate electronic properties and solvation effects. Validate models with experimental data (e.g., reaction yields in polar vs. nonpolar solvents). Use transfer learning frameworks (analogous to NLP models) to adapt pre-trained chemical property predictors for specific solvent interactions .

Q. What strategies resolve contradictions in reported catalytic activity data for this compound?

- Methodological Answer : Perform meta-analysis of published datasets to identify variables affecting catalytic outcomes (e.g., substrate impurities, oxygen sensitivity). Replicate conflicting experiments under strictly controlled conditions, using standardized reagents and inert atmospheres. Apply error propagation analysis to quantify uncertainty in kinetic measurements .

Q. How should researchers design multi-variable experiments to study this compound’s interactions with biological targets?

- Methodological Answer : Use factorial design to explore synergistic effects of pH, temperature, and concentration. Incorporate negative controls (e.g., scrambled analogs) to validate specificity. Apply surface plasmon resonance (SPR) for real-time binding kinetics and molecular dynamics simulations to hypothesize interaction mechanisms. Ensure statistical power by calculating sample sizes a priori .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships involving this compound?

- Methodological Answer : Fit data to Hill slope models or logistic regression curves to quantify efficacy/potency. Use Bayesian inference to handle sparse datasets and incorporate prior knowledge. Validate models via cross-validation and residual analysis. Open-source tools like R/Python libraries (e.g.,

scikit-learn,Stan) facilitate reproducibility .

Guidelines for Data Management and Reporting

- Data Contradictions : Clearly annotate outliers and discrepancies in raw datasets. Use Bland-Altman plots or Cohen’s kappa to assess inter-method variability. Discuss limitations in the context of instrumental detection limits or environmental variability .

- Ethical Replication : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data, synthetic protocols, and computational scripts in public repositories (e.g., Zenodo, ChemRxiv). Cite prior work transparently to avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.